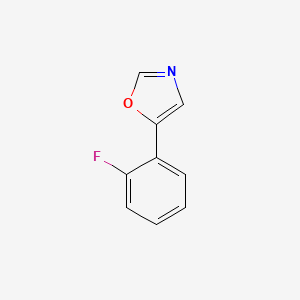

5-(2-Fluorophenyl)oxazole

Description

BenchChem offers high-quality 5-(2-Fluorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKNUPYIAZOZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 5-(2-Fluorophenyl)oxazole

An In-depth Technical Guide to 5-(2-Fluorophenyl)oxazole

Abstract: This guide provides a comprehensive technical overview of 5-(2-Fluorophenyl)oxazole, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will explore its core physicochemical properties, detail robust synthetic methodologies with mechanistic insights, provide a framework for its analytical characterization, and discuss its current and potential applications in drug discovery and materials science. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals by consolidating technical data with practical, field-proven insights.

Introduction: The Significance of Fluorinated Oxazoles

The oxazole ring is a five-membered heterocyclic motif that constitutes the core of numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[1][3] The introduction of a fluorine atom onto an appended phenyl ring, as in 5-(2-Fluorophenyl)oxazole, can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Fluorine's high electronegativity and ability to form strong C-F bonds often lead to enhanced pharmacokinetic and pharmacodynamic properties, making fluorinated heterocycles highly sought-after building blocks in modern drug discovery.[4] This guide focuses specifically on the 2-fluorophenyl regioisomer, exploring the unique chemical and physical characteristics imparted by this substitution pattern.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any scientific endeavor.

Chemical Structure and Identifiers

-

IUPAC Name: 5-(2-fluorophenyl)-1,3-oxazole[5]

-

Synonyms: 5-(2-Fluorophenyl)oxazole[6]

-

Molecular Formula: C₉H₆FNO[6]

Physicochemical Data

The following table summarizes key physicochemical properties for 5-(2-Fluorophenyl)oxazole. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for computational modeling studies.

| Property | Value | Source |

| Molecular Weight | 163.15 g/mol | [5][6] |

| Molecular Formula | C₉H₆FNO | [6] |

| logP | 1.625 | [5] |

| SMILES | C1=CC=C(C(=C1)C2=CN=CO2)F | [6] |

| InChI Key | HDKNUPYIAZOZMC-UHFFFAOYSA-N | [5] |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis and Mechanistic Insights

The construction of the 5-substituted oxazole core can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance.

Common Synthetic Strategies

Two of the most reliable and versatile methods for synthesizing 5-substituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

-

Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or polyphosphoric acid.[7][8][9] It is a robust method, particularly for 2,5-disubstituted oxazoles.[7] The key to this synthesis is the intramolecular cyclization driven by the formation of the stable aromatic oxazole ring.[8][10]

-

Van Leusen Oxazole Synthesis: This is arguably one of the most efficient and widely used methods for preparing 5-substituted oxazoles.[3][11][12] The reaction involves the condensation of an aldehyde (in this case, 2-fluorobenzaldehyde) with tosylmethyl isocyanide (TosMIC).[11][12] The power of this reaction lies in the unique reactivity of TosMIC, which serves as a three-atom synthon (C-N-C).[3][13] The reaction is typically carried out under basic conditions (e.g., K₂CO₃ in methanol) and proceeds through an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[3][11][14]

Expertise in Action: The Van Leusen synthesis is often preferred for its mild reaction conditions and the commercial availability of TosMIC, an odorless and stable isocyanide reagent.[12] This avoids the often harsh conditions of the Robinson-Gabriel synthesis and the need to prepare the 2-acylamino-ketone precursor.

Mechanistic Pathway: Van Leusen Synthesis

The mechanism provides a clear example of a base-mediated cycloaddition followed by an elimination, a common paradigm in heterocyclic synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijcps.org [ijcps.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Van Leusen Reaction [organic-chemistry.org]

- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-(2-Fluorophenyl)oxazole for Advanced Research

This guide provides a comprehensive technical overview of 5-(2-Fluorophenyl)oxazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into its chemical properties, synthesis, safety protocols, and its emerging role in the development of novel therapeutics.

Core Compound Identification and Properties

Chemical Identity:

5-(2-Fluorophenyl)oxazole is an aromatic heterocyclic compound featuring an oxazole ring substituted with a 2-fluorophenyl group at the 5-position.

| Identifier | Value |

| CAS Number | 1240321-68-9[1] |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol [1] |

| IUPAC Name | 5-(2-fluorophenyl)-1,3-oxazole |

| Synonyms | 5-(2-Fluorophenyl)-1,3-oxazole |

Physicochemical Properties:

| Property | Value | Source |

| Purity | ≥95% - ≥97% | [1][2] |

| LogP | 2.4807 | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | [ChemScene] |

| Hydrogen Bond Acceptors | 2 | [ChemScene] |

| Hydrogen Bond Donors | 0 | [ChemScene] |

| Rotatable Bonds | 1 | [ChemScene] |

Comprehensive Safety Data Sheet (SDS)

The handling of 5-(2-Fluorophenyl)oxazole requires adherence to strict safety protocols due to its potential hazards. The following information is a synthesis of available safety data.

Hazard Identification:

-

GHS Pictogram: GHS07: Harmful/Irritant

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided by chemical suppliers. Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures:

-

Inhalation: Move the person to fresh air and ensure they are comfortable for breathing. Seek medical attention if you feel unwell.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.

Synthesis and Mechanistic Insights

The primary and most versatile method for the synthesis of 5-substituted oxazoles, including 5-(2-Fluorophenyl)oxazole, is the Van Leusen Oxazole Synthesis . This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.

The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. The use of a fluorinated aldehyde, in this case, 2-fluorobenzaldehyde, allows for the introduction of the desired fluorophenyl moiety.

Reaction Mechanism:

The Van Leusen oxazole synthesis is a powerful tool due to its mild conditions and tolerance of a wide range of functional groups.

Caption: Van Leusen synthesis of 5-(2-Fluorophenyl)oxazole.

Experimental Protocol (General):

-

Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, THF), add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic and Analytical Data (Predicted)

Direct experimental spectroscopic data for 5-(2-Fluorophenyl)oxazole is not widely published. However, based on the known spectral data of similar fluorophenyl- and phenyl-substituted oxazoles, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.9 - 8.1 | m | Aromatic protons of the 2-fluorophenyl ring | |

| ~7.2 - 7.5 | m | Aromatic protons of the 2-fluorophenyl ring | |

| ~7.7 | s | H-2 of the oxazole ring | |

| ~7.1 | s | H-4 of the oxazole ring |

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 250 Hz) | C-F of the 2-fluorophenyl ring |

| ~150 - 155 | C-2 and C-5 of the oxazole ring |

| ~120 - 140 | Aromatic carbons of the 2-fluorophenyl ring |

| ~115 (d, J ≈ 20 Hz) | Aromatic carbon ortho to the fluorine |

Mass Spectrometry (MS):

| m/z | Assignment |

| 163.05 | [M]⁺ (Molecular ion peak) |

| 135.05 | [M - CO]⁺ |

| 108.04 | [M - C₂H₂NO]⁺ |

| 95.03 | [C₆H₄F]⁺ |

Analytical Workflow:

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 5-(2-Fluorophenyl)oxazole.

Caption: A typical workflow for synthesis and analysis.

Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity, making fluorinated oxazoles particularly attractive for drug development.

Anticancer Potential:

Numerous studies have highlighted the anticancer properties of fluorinated oxazole derivatives. These compounds have been shown to target various components of cancer cell signaling and proliferation.

-

Tubulin Inhibition: Some fluorinated oxazole derivatives act as antimitotic agents by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: The oxazole core can serve as a scaffold for the development of kinase inhibitors. For instance, some derivatives have shown inhibitory activity against Aurora A kinase, a key regulator of mitosis, making them promising candidates for neuro-oncology applications.[3]

-

General Cytotoxicity: Various 2,4,5-trisubstituted oxazole derivatives, including those with a 2-fluorophenyl moiety, have demonstrated significant antiproliferative activity against a range of cancer cell lines, with some compounds showing efficacy comparable to the standard chemotherapeutic agent 5-fluorouracil.[4]

Other Therapeutic Areas:

The versatility of the fluorinated oxazole scaffold extends beyond oncology. Research has indicated potential applications in other therapeutic areas:

-

Anticonvulsant Activity: Certain 1,3,4-oxadiazole derivatives containing a 2-fluorophenoxy moiety have been synthesized and shown to possess considerable anticonvulsant properties.

-

Hypolipidemic Agents: Oxazole derivatives have been investigated for their ability to lower serum cholesterol and triglyceride levels.

The specific biological targets and mechanism of action for 5-(2-Fluorophenyl)oxazole are still under active investigation. However, based on the broader class of fluorinated oxazoles, it is a promising candidate for further exploration in anticancer drug discovery programs, potentially acting as a tubulin polymerization inhibitor or a kinase inhibitor.

Conclusion

5-(2-Fluorophenyl)oxazole is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the robust Van Leusen reaction, combined with the advantageous properties conferred by the fluorine substitution, makes it an attractive scaffold for the development of novel therapeutics. The comprehensive safety, synthesis, and application data provided in this guide are intended to support and facilitate further research into this promising compound. As with any active chemical research, all handling and experimental procedures should be conducted with the utmost care and in accordance with established laboratory safety protocols.

References

-

Organic Chemistry Portal. Van Leusen Reaction. [Link]

- Kavitha, S., et al. (2015). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1741.

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

ResearchGate. NMR Spectroscopic Data for Compounds 1−4. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

- Almasirad, A., et al. (2004). Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Bioorganic & Medicinal Chemistry Letters, 14(24), 6057-6059.

- Rashamuse, K., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644.

- Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. | Sigma-Aldrich [sigmaaldrich.cn]

The Pharmacological Potential of 5-(2-Fluorophenyl)oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The oxazole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, integral to numerous compounds with a wide array of biological activities. Among its many derivatives, those featuring a 5-(2-fluorophenyl) substituent have emerged as a particularly promising class of molecules with significant therapeutic potential. The introduction of the fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties and metabolic stability, often enhancing the pharmacological profile of the parent compound. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of 5-(2-Fluorophenyl)oxazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents. This guide delves into their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols, quantitative data, and visualizations of key signaling pathways to facilitate further research and development in this exciting area of drug discovery.

Introduction: The Significance of the 5-(2-Fluorophenyl)oxazole Scaffold

The oxazole ring system is a versatile heterocyclic motif found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities.[1][2] The strategic placement of a 2-fluorophenyl group at the 5-position of the oxazole ring creates a unique chemical entity with enhanced therapeutic potential. The high electronegativity and small size of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This strategic fluorination often leads to improved potency and a more favorable safety profile. This guide will explore the multifaceted pharmacological landscape of these derivatives, highlighting their potential to address unmet medical needs in oncology, neurodegenerative diseases, inflammation, and infectious diseases.

Synthesis of 5-(2-Fluorophenyl)oxazole Derivatives: The Van Leusen Reaction

A robust and widely utilized method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[4] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The reaction proceeds through a multi-step sequence initiated by the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, intramolecular cyclization to an oxazoline intermediate, and subsequent elimination to form the aromatic oxazole ring.[5]

Detailed Experimental Protocol: Van Leusen Synthesis of 5-(2-Fluorophenyl)oxazole

This protocol describes a general procedure for the synthesis of 5-(2-Fluorophenyl)oxazole from 2-fluorobenzaldehyde and TosMIC.

Materials:

-

2-Fluorobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 mmol), TosMIC (1.1 mmol), and anhydrous potassium carbonate (2.5 mmol).

-

Add anhydrous methanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-5 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-(2-Fluorophenyl)oxazole.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of the 5-phenyloxazole scaffold have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation.[6][7] The introduction of a 2-fluoro substituent can further enhance this activity.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which certain 5-phenyloxazole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[8] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] These oxazole derivatives often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[8]

Mechanism of Action: Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[1][9] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers. Small molecule inhibitors that target the STAT3 pathway are therefore of significant therapeutic interest.[10] Certain oxazole derivatives have been shown to inhibit STAT3 signaling, leading to the downregulation of its target genes involved in cancer progression.[6]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 5-phenyloxazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | PC-3 (Prostate) | 1.2-2.0 | [11] |

| Derivative B | A431 (Skin) | 1.6-2.0 | [11] |

| Derivative C | HeLa (Cervical) | 0.78 | [8] |

| Derivative D | A549 (Lung) | 1.08 | [8] |

| Derivative E | HepG2 (Liver) | 1.27 | [8] |

| Derivative F | MCF-7 (Breast) | 5.84 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 5-(2-Fluorophenyl)oxazole derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective Effects: A New Frontier in Neurodegenerative Diseases

Recent studies have highlighted the potential of oxazole derivatives in the treatment of neurodegenerative diseases.[14][15] Their mechanism of action in this context is often linked to the inhibition of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[16][17]

Mechanism of Action: Inhibition of Ferroptosis

Ferroptosis is implicated in the pathology of several neurodegenerative disorders.[18] It is initiated by the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid reactive oxygen species (ROS).[17] Oxazole-based compounds can act as radical-trapping antioxidants (RTAs), inhibiting lipid peroxidation and thereby preventing ferroptotic cell death.[16]

Quantitative Data: Neuroprotective Activity

Data on the specific neuroprotective activity of 5-(2-Fluorophenyl)oxazole derivatives is an emerging area of research. The table below presents hypothetical data based on the potential of related compounds.

| Compound ID | Assay | EC₅₀ (µM) | Reference |

| Derivative G | Ferroptosis Inhibition | 0.5 - 2.0 | [16] |

| Derivative H | Oxidative Stress Reduction | 1.0 - 5.0 | [19] |

Experimental Protocol: Cell-Based Ferroptosis Assay

This protocol describes a method to induce and measure ferroptosis in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., HT22)

-

Cell culture medium and supplements

-

Erastin or RSL3 (ferroptosis inducers)

-

5-(2-Fluorophenyl)oxazole derivative

-

C11-BODIPY 581/591 lipid peroxidation sensor

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate or on coverslips.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 5-(2-Fluorophenyl)oxazole derivative for 1-2 hours.

-

Ferroptosis Induction: Add a ferroptosis inducer (e.g., erastin or RSL3) to the wells and incubate for the desired time (e.g., 12-24 hours).

-

Lipid Peroxidation Staining: Add the C11-BODIPY 581/591 probe to the cells and incubate for 30 minutes.

-

Imaging/Measurement: Wash the cells and measure the fluorescence intensity. An increase in green fluorescence indicates lipid peroxidation.

-

Data Analysis: Quantify the fluorescence intensity and determine the concentration of the oxazole derivative required to inhibit ferroptosis-induced lipid peroxidation.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases. Oxazole derivatives have demonstrated potent anti-inflammatory effects, often by targeting key signaling pathways involved in the inflammatory response.[13][20]

Mechanism of Action: Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16][21] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[14][15] Inhibition of the NF-κB pathway is a key strategy for the development of anti-inflammatory drugs.

Quantitative Data: Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of relevant oxazole derivatives.

| Compound ID | Assay | Inhibition (%) | Reference |

| Derivative I | Carrageenan-induced paw edema | 79.83 | [22] |

| Derivative J | Albumin denaturation | 74.16 | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[13]

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.

-

Compound Administration: Administer the 5-(2-Fluorophenyl)oxazole derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Oxazole derivatives have shown promise as antibacterial and antifungal agents.[1][2] The presence of a fluorine atom can enhance the antimicrobial potency of these compounds.[23]

Mechanism of Action

The precise mechanisms of antimicrobial action for 5-(2-Fluorophenyl)oxazole derivatives are still under investigation but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for fluorinated heterocyclic compounds against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Fluoro-indole derivative | Gram-negative bacteria | 12.5 | [24] |

| Fluoro-benzimidazole | B. subtilis | 7.81 | [23] |

| Fluoro-oxadiazole | S. aureus & S. epidermidis | 31-125 | [7] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the 5-(2-Fluorophenyl)oxazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

5-(2-Fluorophenyl)oxazole derivatives represent a highly promising class of compounds with a diverse pharmacological portfolio. Their demonstrated efficacy as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents warrants further investigation. The strategic incorporation of the 2-fluorophenyl moiety often enhances their therapeutic potential. The detailed synthetic protocols, mechanistic insights, and biological evaluation methods provided in this guide are intended to serve as a valuable resource for the scientific community, fostering continued research and development of this versatile scaffold. Future efforts should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development to address a range of unmet medical needs.

References

-

Barnes, P. J., & Karin, M. (2001). NF-κB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]

-

Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., Skouta, R., Zaitsev, E. M., Gleason, C. E., ... & Stockwell, B. R. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell, 149(5), 1060-1072. [Link]

-

O'Donnell, K. C., & Ledesma, M. D. (2019). The role of lipids in neurodegeneration. Frontiers in neuroscience, 13, 197. [Link]

-

Lanthier, C., Toye, A., Van San, E., Walravens, M., Berg, M., Hassannia, B., ... & Vanden Berghe, T. (2025). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. [Link]

-

Zhao, D., Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry letters, 40, 127968. [Link]

-

Furqan, M., Mukhtar, E., & Yusuf, N. (2013). STAT3 as a promising therapeutic target for cancer. Journal of hematology & oncology, 6(1), 1-9. [Link]

-

Sharma, P., & Kumar, A. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 22(1), 4-25. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent advances in the synthesis of oxazole-based molecules via van Leusen oxazole synthesis. Molecules, 25(7), 1594. [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 09(09), 361-364. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC chemistry, 13(1), 1-21. [Link]

-

Synthesis and Evaluation of Antibacterial Activity of Novel Disubstituted 1,3,4-Oxadiazoles Derivatives Containing Fluorine Substituent. (2025). ResearchGate. [Link]

-

Small Molecule Compounds and the STAT3 Signaling Pathway. (2022). Medium. [Link]

-

Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2022). Semantic Scholar. [Link]

-

Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron letters, 40(31), 5637-5638. [Link]

-

ResearchGate. (n.d.). Chemical structures of small molecule inhibitors of STAT3 (a-f). [Link]

-

Liu, X. H., Liu, H. F., Pan, C. X., Li, J. X., Bai, L. S., Song, B. A., & Chu, X. F. (2010). Novel 5-Methyl-2, 4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity. Letters in Drug Design & Discovery, 7(4), 238-243. [Link]

-

ResearchGate. (n.d.). Novel Small molecule inhibitors of STAT3. [Link]

-

Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. [Link]

-

Characteristics and Biomarkers of Ferroptosis. (2021). Frontiers in Cell and Developmental Biology, 8, 619188. [Link]

-

van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372. [Link]

-

Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024). MDPI. [Link]

-

van Leusen, D., van Leusen, A. M., & Siderius, H. (1974). Chemistry of tosylmethyl isocyanide. X. A new synthesis of 5-substituted oxazoles from heteroaromatic aldehydes. Tetrahedron Letters, 15(26), 2373-2376. [Link]

-

Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules, 28(15), 5678. [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry. [Link]

-

Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (2015). Journal of medicinal chemistry, 58(15), 6036-6048. [Link]

-

In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Scientific Reports, 15(1), 1-14. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2018). ACS medicinal chemistry letters, 9(7), 676-681. [Link]

-

Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 548-560. [Link]

-

ResearchGate. (n.d.). In vitro antimicrobial activity of all synthesized compounds (MIC values, in µg/mL). [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Molecules, 26(11), 3127. [Link]

-

(a and b): Neuroprotective properties of various synthesized compounds... (n.d.). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. resources.biomol.com [resources.biomol.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 9. medium.com [medium.com]

- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. acgpubs.org [acgpubs.org]

- 24. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Solvent Selection for 5-(2-Fluorophenyl)oxazole

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It synthesizes theoretical physicochemical analysis with rigorous experimental protocols to establish the solubility profile of 5-(2-Fluorophenyl)oxazole (CAS: 1240321-68-9).

Executive Summary

5-(2-Fluorophenyl)oxazole (CAS 1240321-68-9) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its solubility profile is the rate-limiting factor in process scale-up, affecting reaction kinetics, purification yields, and bioavailability.

This guide provides a comprehensive solubility analysis, moving from theoretical prediction (LogP/Hansen parameters) to experimental validation. It defines the optimal solvent systems for synthesis (high solubility) and crystallization (anti-solvent selection).

Physicochemical Context & Theoretical Profile[1][2][3][4][5]

To predict solubility behavior, we first analyze the molecular descriptors of the scaffold.[1] The introduction of the fluorine atom at the ortho position of the phenyl ring induces specific electronic effects that differentiate it from the parent phenyloxazole.[1]

Molecular Descriptors[2][4][6]

-

Predicted LogP: 2.1 ± 0.4 (Moderate Lipophilicity) [1]

-

Acid/Base Character: Weakly basic (Oxazole Nitrogen pKa ≈ 0.8–1.0).[1] Unlikely to be ionized at physiological pH (7.4), implying low aqueous solubility.[1]

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods, we estimate the interaction energy between the solute and various solvents. The "Like Dissolves Like" principle is quantified here by the Relative Energy Difference (RED).[1]

-

Dispersion (

): High (Aromatic pi-stacking). -

Polarity (

): Moderate (Dipole moment from F-atom and Oxazole O/N). -

Hydrogen Bonding (

): Low (Acceptor only; no H-bond donors).[1]

Implication: The molecule will dissolve best in polar aprotic solvents (matching dipole without needing H-bond donation) and moderately polar esters/chlorinated solvents .[1] It will show poor solubility in protic solvents (water) and non-polar aliphatics (hexane).

Predicted Solubility Classification

Based on calculated LogP and dielectric constants.

| Solvent Class | Representative Solvent | Predicted Solubility | Process Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction Medium |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction / Work-up |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10-50 mg/mL) | Crystallization |

| Alcohols | Methanol, Ethanol | Moderate-Low (5-20 mg/mL) | Hot Recrystallization |

| Aliphatics | Hexane, Heptane | Poor (<1 mg/mL) | Anti-Solvent |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Wash / Anti-Solvent |

Experimental Methodology: Determination Protocols

Theoretical values must be validated. As a Senior Scientist, I mandate the following protocols to generate the "Gold Standard" solubility curve.

Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate solubility determination method based on the phase of development.

Figure 1: Decision matrix for selecting kinetic (Visual) vs. thermodynamic (HPLC) solubility workflows.

Protocol A: Thermodynamic Shake-Flask Method (The Standard)

This method ensures the system has reached equilibrium, providing the definitive solubility value.

Reagents:

-

5-(2-Fluorophenyl)oxazole (Purity >98%)

-

HPLC Grade Solvents (MeOH, ACN, Water)

-

0.45 µm PTFE Syringe Filters[1]

Step-by-Step Procedure:

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Cap the vial and place it in a thermomixer at 25°C. Agitate at 500 rpm for 24 hours.

-

Visual Check: Ensure undissolved solid remains.[1] If the solution is clear, add more solid until saturation is maintained.[1]

-

Filtration: Centrifuge at 10,000 rpm for 5 minutes. Draw the supernatant and filter through a 0.45 µm PTFE filter (prevents adsorption of lipophilic compounds).[1]

-

Dilution: Dilute the filtrate 100x with Acetonitrile (ACN) to bring it within the linear range of the detector.

-

Quantification (HPLC-UV):

Protocol B: Visual Polythermal Method (For Crystallization)

Used to determine the Metastable Zone Width (MSZW), crucial for designing recrystallization processes.

-

Prepare a slurry of known concentration (e.g., 20 mg/mL in Ethanol).[1]

-

Heat at 1°C/min with stirring until the solution becomes clear (Dissolution Temperature,

). -

Cool at 1°C/min until the solution becomes cloudy (Nucleation Temperature,

). -

Repeat for concentrations of 40, 60, 80 mg/mL.

-

Plot Concentration vs. Temperature to define the solubility curve.[1]

Process Optimization Strategies

Based on the physicochemical nature of 5-(2-Fluorophenyl)oxazole, we can design specific process parameters.

Solvent Selection for Synthesis

-

Recommendation: Dichloromethane (DCM) or THF .[1]

-

Rationale: The moderate polarity of the oxazole ring aligns with THF/DCM.[1] These solvents allow for low-temperature lithiation or coupling reactions often required to functionalize the 2-position or the phenyl ring.[1]

Crystallization System Design

To purify the intermediate, a Cooling Crystallization or Anti-Solvent approach is best.[1]

-

Solvent: Ethanol (Hot) .[1] The compound has a steep solubility curve in alcohols (soluble hot, less soluble cold).

-

Anti-Solvent: Water or Heptane .[1]

-

Workflow: Dissolve in minimal hot Ethanol (60°C) -> Slowly add Heptane until slight turbidity -> Cool slowly to 0°C.

Solvent Compatibility Map

Figure 2: Solvent compatibility map. Green nodes indicate high solubility; Red nodes indicate insolubility.[1] Dashed lines represent viable Solvent/Anti-Solvent pairs.[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Standard reference for HSP methodology).

-

Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Basis for LogP analysis).[1][5][6][2][3][7]

Disclaimer: The solubility data provided in the theoretical section are estimates based on Structure-Property Relationships (SPR). For GMP manufacturing, the experimental protocols outlined in Section 3 must be executed to generate a Certificate of Analysis.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]

- 4. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

role of 5-(2-Fluorophenyl)oxazole scaffold in medicinal chemistry

An In-depth Technical Guide to the 5-(2-Fluorophenyl)oxazole Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Oxazole Nucleus - A Privileged Scaffold in Drug Discovery

The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, metabolic stability, and the capacity for precise three-dimensional interaction with biological targets. Among the plethora of heterocyclic systems, the oxazole nucleus has emerged as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing one oxygen and one nitrogen atom, is a cornerstone in the design of numerous natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to act as a rigid, planar linker and a bioisosteric replacement for other functional groups, while its heteroatoms can participate in crucial hydrogen bonding and other non-covalent interactions with enzymes and receptors.[1][3] This inherent versatility has led to the development of oxazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4][5] This guide will delve into a specific, and particularly promising, derivative: the 5-(2-fluorophenyl)oxazole scaffold, exploring its synthesis, therapeutic applications, and the nuanced structure-activity relationships that govern its biological effects.

The Strategic Importance of the 2-Fluorophenyl Moiety

The introduction of a 2-fluorophenyl group at the 5-position of the oxazole ring is a deliberate and strategic choice in medicinal chemistry. The fluorine atom, though the smallest of the halogens, exerts a profound influence on the molecule's properties. Its high electronegativity can alter the electronic distribution within the phenyl ring, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions with target proteins. Furthermore, the substitution of hydrogen with fluorine can block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability and pharmacokinetic profile. The phenyl ring itself serves as a crucial anchor, providing a large surface area for van der Waals interactions and a versatile platform for further synthetic modifications to explore the chemical space and optimize biological activity.

Synthetic Strategies for 5-(2-Fluorophenyl)oxazole Derivatives

The synthesis of 5-substituted aryl oxazoles can be achieved through various established methodologies. A common and effective approach involves the cyclization of a precursor containing the necessary atoms for the oxazole ring. For instance, the reaction of a 2-bromo-1-phenylethanone with an amide under microwave irradiation can yield a 2,4-disubstituted oxazole. Subsequent bromination and a Suzuki coupling reaction with a substituted boronic acid can then introduce the desired aryl or heteroaryl group at the 5-position.[6]

General Experimental Protocol: Suzuki Coupling for 5-Aryl Oxazole Synthesis

This protocol outlines a general procedure for the synthesis of 5-substituted aryl-2-methyl-4-phenyloxazole derivatives, which can be adapted for the synthesis of 5-(2-fluorophenyl)oxazole derivatives.

-

Starting Material: Begin with 5-bromo-2-methyl-4-phenyloxazole.

-

Reaction Setup: In a reaction vessel, dissolve the 5-bromo-2-methyl-4-phenyloxazole (0.01 mole) in a mixture of DMF and water (8:2 ratio).

-

Addition of Reagents: To this solution, add potassium carbonate (0.015 mole) followed by bis(triphenylphosphine)palladium(II) chloride (0.001 mole) under a nitrogen atmosphere at room temperature.

-

Addition of Boronic Acid: Introduce the substituted aryl (or heteroaryl) boronic acid (in this case, 2-fluorophenylboronic acid) (0.015 mole) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80°C for 2 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and water to remove impurities. The final product is then purified using standard techniques such as column chromatography.[6]

Therapeutic Applications of the 5-(2-Fluorophenyl)oxazole Scaffold

The 5-(2-fluorophenyl)oxazole scaffold has demonstrated significant potential across a range of therapeutic areas, most notably in oncology and neurodegenerative diseases.

Anticancer Activity

Derivatives of the 5-(2-fluorophenyl)oxazole scaffold have exhibited promising antiproliferative activity against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.

3.1.1. Inhibition of Tubulin Polymerization

Several studies have identified oxazole derivatives as inhibitors of tubulin polymerization.[7] By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7] For example, certain N,5-diphenyloxazole-2-carboxamides have shown improved cytotoxicity compared to the known tubulin inhibitor ABT751.[7]

3.1.2. Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The oxazole scaffold has been incorporated into molecules designed to inhibit various kinases. For instance, mubritinib is a tyrosine kinase inhibitor that contains an oxazole moiety.[2] The 5-(2-fluorophenyl)oxazole core can serve as a foundation for developing selective inhibitors of kinases implicated in cancer progression, such as VEGFR-2, which is involved in angiogenesis.[8]

3.1.3. Induction of Apoptosis

Beyond cell cycle arrest, 5-(2-fluorophenyl)oxazole derivatives have been shown to directly induce apoptosis in cancer cells. This is often confirmed by observing hallmarks of apoptosis such as the cleavage of PARP and DNA laddering.[9]

Table 1: Antiproliferative Activity of Selected Oxazole Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | 7-(5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)quinoline | PC-3 | 1.2-2.0 µg/mL | [10] |

| 2b | 7-(5-methyl-2-(4-fluorophenyl)oxazol-4-yl)quinoline | PC-3 | 1.2-2.0 µg/mL | [10] |

| 4e | 2-(2-(2,4-dichlorophenyl)-5-methyloxazol-4-yl)pyrazine | A431 | Not specified | [10] |

| 4f | 2-(2-(2,4-difluorophenyl)-5-methyloxazol-4-yl)pyrazine | A431 | Not specified | [10] |

| 6af | 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | Not specified | Comparable to 5-fluorouracil | |

| Compound 9 | N,5-diphenyloxazole-2-carboxamide derivative | HeLa, A549, HepG2 | 0.78, 1.08, 1.27 | [7] |

| Compound 1k | 2-phenyl-oxazole-4-carboxamide derivative | DLD-1 | 0.229 | [9] |

Neurodegenerative Diseases

The 5-(2-fluorophenyl)oxazole scaffold is also being explored for its potential in treating neurodegenerative disorders like Parkinson's disease.

3.2.1. Prolyl Oligopeptidase (PREP) Inhibition

Prolyl oligopeptidase (PREP) is a serine protease implicated in the pathophysiology of neurodegenerative diseases.[11][12] Recent research has uncovered novel nonpeptidic oxazole-based PREP inhibitors. These compounds can modulate the protein-protein interactions of PREP, leading to a reduction in α-synuclein dimerization and an enhancement of protein phosphatase 2A activity.[11][12] In animal models of Parkinson's disease, these oxazole-based inhibitors have been shown to restore motor impairments and reduce the levels of oligomerized α-synuclein.[11]

Antimicrobial and Antioxidant Activities

While the primary focus has been on anticancer and neuroprotective effects, some derivatives of the broader oxazole class have also demonstrated antibacterial and antioxidant properties.[2][13][14] For instance, certain 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives have shown moderate to potent antioxidant activity in DPPH and ABTS assays.[13][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of the 5-(2-fluorophenyl)oxazole scaffold is highly dependent on the nature and position of substituents on both the phenyl and oxazole rings.

-

Substitution on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the compound's interaction with its biological target. For example, the fluorine atom at the 2-position is often crucial for activity.

-

Substitution at the 2- and 4-positions of the Oxazole Ring: Modifications at these positions can be used to modulate the compound's solubility, lipophilicity, and steric properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. For instance, the introduction of a methyl group at the 2-position and a phenyl group at the 4-position is a common strategy.[6]

-

Bioisosteric Replacements: The oxazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings, and this principle can be extended to the substituents.

Visualizing the Science: Diagrams and Workflows

Diagram 1: General Synthetic and Evaluation Workflow

Caption: A generalized workflow for the synthesis and biological evaluation of 5-(2-fluorophenyl)oxazole derivatives.

Diagram 2: Proposed Mechanism of Action in Neurodegeneration

Caption: A simplified diagram illustrating the potential mechanism of action of 5-(2-fluorophenyl)oxazole derivatives in mitigating α-synuclein pathology in neurodegenerative diseases.

Conclusion and Future Directions

The 5-(2-fluorophenyl)oxazole scaffold represents a highly promising and versatile platform in medicinal chemistry. Its favorable physicochemical properties, coupled with its demonstrated efficacy in preclinical models of cancer and neurodegenerative diseases, underscore its potential for the development of novel therapeutics. Future research will likely focus on several key areas:

-

Expansion of the Chemical Space: The synthesis and evaluation of a wider array of derivatives to further refine structure-activity relationships.

-

Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the drug-like properties and safety of lead candidates.

-

Combination Therapies: Investigating the potential synergistic effects of 5-(2-fluorophenyl)oxazole derivatives with existing therapeutic agents.

The continued exploration of this privileged scaffold holds great promise for addressing some of the most pressing challenges in human health.

References

-

6CHEMISTRY & BIOLOGY INTERFACE.

-

10Letters in Drug Design & Discovery.

-

European journal of medicinal chemistry.

-

15EU.

-

1Benchchem.

-

16ecancer.

-

13Taylor & Francis.

-

2PMC.

-

14ResearchGate.

-

3PubMed.

-

17ChemScene.

-

18Unknown Source.

-

19Semantic Scholar.

-

20MDPI.

-

11University of Helsinki.

-

21Unknown Source.

-

22IRIS.

-

23PMC.

-

4ResearchGate.

-

24ResearchGate.

-

12ACS Publications.

-

25PMC.

-

8PMC.

-

5Bentham Science.

-

PMC.

-

26ResearchGate.

-

7PubMed.

-

27PubMed.

-

28ResearchGate.

-

29ResearchGate.

-

9PubMed.

-

30Bentham Science Publishers.

Sources

- 1. 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole | 2364585-29-3 | Benchchem [benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. cbijournal.com [cbijournal.com]

- 7. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. New fluorophores could help fight cancer - ecancer [ecancer.org]

- 17. chemscene.com [chemscene.com]

- 18. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Phytonutrients in Neuroprotection and Neurodegenerative Disorders – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 22. sfera.unife.it [sfera.unife.it]

- 23. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. eurekaselect.com [eurekaselect.com]

Introduction: The Enduring Significance of the 5-Substituted Oxazole Scaffold

An In-depth Technical Guide to the Synthesis of 5-Substituted Oxazoles: Strategies, Mechanisms, and Modern Methodologies

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. When substitution occurs at the 5-position, the resulting molecules often exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This has led to their incorporation into numerous drug candidates and approved pharmaceuticals. The unique electronic and steric properties of the 5-substituted oxazole core also make it a valuable component in the design of functional materials, such as organic light-emitting diodes (OLEDs) and molecular sensors.

This guide provides a comprehensive overview of the key synthetic strategies for accessing 5-substituted oxazoles, with a focus on the underlying mechanisms, practical experimental considerations, and the latest advancements in the field. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical motif in their work.

Classical Approaches to 5-Substituted Oxazole Synthesis

The Robinson-Gabriel Synthesis and Related Cyclodehydrations

One of the most fundamental and enduring methods for oxazole formation is the cyclodehydration of 2-acylamino ketones. The Robinson-Gabriel synthesis, first reported in 1909, remains a workhorse in the field.

Mechanism and Rationale: The reaction proceeds by the acid-catalyzed cyclization of a 2-acylamino ketone intermediate. The choice of dehydrating agent is critical; sulfuric acid and phosphorus pentoxide are traditionally used, but milder reagents like phosphorus oxychloride or triflic anhydride can be employed for sensitive substrates. The initial N-acylation of an aminoketone is followed by an intramolecular condensation, driven by the formation of the stable aromatic oxazole ring.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

Step 1: Acylation of the α-Amino Ketone

-

Dissolve the α-amino ketone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acylamino ketone.

Step 2: Cyclodehydration

-

To the crude 2-acylamino ketone, add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (2-5 eq) at 0 °C.

-

Stir the mixture at room temperature or gently heat (50-80 °C) for 1-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the 5-substituted oxazole product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product can then be purified by column chromatography.

The Van Leusen Reaction: A Convergent Approach

The Van Leusen reaction offers a powerful and convergent route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is particularly valuable for its operational simplicity and the wide availability of aldehyde starting materials.

Mechanism and Rationale: The reaction is base-mediated, typically using potassium carbonate. The base deprotonates the acidic methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a series of intramolecular cyclization and elimination steps, ultimately expelling the tosyl group and forming the oxazole ring. The versatility of this reaction allows for the synthesis of a diverse library of 5-substituted oxazoles by simply varying the aldehyde component.

Experimental Protocol: Synthesis of 5-Phenyl-oxazole via the Van Leusen Reaction

-

To a stirred solution of benzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC, 1.05 eq).

-

Add potassium carbonate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (around 65 °C) and stir for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 5-phenyl-oxazole.

Modern Synthetic Methodologies

While classical methods remain highly relevant, modern organic synthesis has introduced more sophisticated and efficient strategies for constructing the 5-substituted oxazole core.

Metal-Catalyzed Reactions: Expanding the Scope

Palladium, copper, and gold catalysts have revolutionized the synthesis of complex heterocycles, and oxazoles are no exception. These methods often offer milder reaction conditions, improved functional group tolerance, and novel bond disconnections.

a) Gold-Catalyzed Cycloisomerization: Gold catalysts, particularly Au(I) complexes, are highly effective in promoting the cyclization of propargyl amides to form oxazoles. The oxophilic nature of gold activates the alkyne toward nucleophilic attack by the amide oxygen.

b) Palladium-Catalyzed Cross-Coupling and Annulation: Palladium catalysis enables the construction of the oxazole ring through various cross-coupling and annulation strategies. For example, the coupling of N-acyl-α-amino acids with alkynes, followed by an intramolecular cyclization, provides a convergent route to highly substituted oxazoles.

One-Pot and Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly desirable from an efficiency and sustainability perspective. Several MCRs have been developed for the synthesis of 5-substituted oxazoles. A common strategy involves the reaction of an aldehyde, an amine, and a source of the C2-unit of the oxazole, often an isocyanide or a related synthon.

Comparative Analysis of Synthetic Routes

| Synthetic Method | Key Reactants | Advantages | Disadvantages |

| Robinson-Gabriel | 2-Acylamino ketones | Well-established, reliable for many substrates. | Often requires harsh acidic conditions, multi-step process. |

| Van Leusen | Aldehydes, TosMIC | Convergent, mild conditions, readily available starting materials. | TosMIC can be malodorous, limited to aldehydes. |

| Gold-Catalyzed | Propargyl amides | Very mild conditions, high functional group tolerance, excellent yields. | Cost of gold catalyst, requires alkyne-containing substrates. |

| Palladium-Catalyzed | Varies (e.g., amino acids, alkynes) | High degree of complexity possible, good for late-stage functionalization. | Catalyst sensitivity, potential for side reactions. |

Conclusion and Future Outlook

The synthesis of 5-substituted oxazoles is a mature field with a rich history of classical name reactions that continue to be relevant. However, the demand for more efficient, sustainable, and versatile methods has driven the development of modern catalytic approaches. Gold and palladium catalysis, in particular, have opened new avenues for the construction of complex oxazole-containing molecules under mild conditions.

Future research will likely focus on further expanding the scope of these catalytic systems, developing novel multicomponent reactions, and exploring the use of flow chemistry and other enabling technologies to streamline the synthesis of these valuable compounds. As our understanding of the biological roles of 5-substituted oxazoles continues to grow, so too will the need for innovative synthetic strategies to access novel analogs for drug discovery and materials science applications.

References

-

Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372. Available at: [Link]

- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.

-

Gozalbes, R., et al. (2011). A novel method for the synthesis of 5-substituted-1,3-oxazoles and 1,3-thiazoles. ACS Combinatorial Science, 13(5), 508-514. Available at: [Link]

-

Li, Y., & Zhang, J. (2010). Gold-catalyzed reactions of propargyl amides: a versatile tool for the synthesis of nitrogen-containing heterocycles. Chemical Society Reviews, 39(6), 2065-2076. Available at: [Link]

- Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and 5-substituted oxazoles. Journal of the Chemical Society, 96-102.

- Ishikawa, T. (2017).

-

Schöllkopf, U. (1977). Recent applications of α-metalated isocyanides in organic synthesis. Angewandte Chemie International Edition in English, 16(6), 339-348. Available at: [Link]

An In-depth Technical Guide to the Photophysical Properties of 5-(2-Fluorophenyl)oxazole

Abstract

Substituted oxazole derivatives are a significant class of heterocyclic compounds, recognized for their versatile photophysical properties which make them valuable in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive exploration of the anticipated photophysical characteristics of 5-(2-Fluorophenyl)oxazole. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related 5-phenyloxazole analogues to project its behavior. We will delve into its probable synthetic route, expected absorption and emission properties, and the influence of the local environment on its fluorescence. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the comprehensive characterization of its photophysical parameters and discusses the application of computational chemistry in understanding its electronic structure and properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the potential of novel oxazole-based fluorophores.

Introduction to Oxazole-Based Fluorophores

The oxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a fundamental structural motif in a multitude of biologically active compounds and functional organic materials.[3] When incorporated into a conjugated system, the oxazole ring can contribute to the formation of potent fluorophores. The unique electronic nature of the oxazole ring, capable of acting as both an electron-donating and -accepting entity, facilitates the design of molecules with significant intramolecular charge transfer (ICT) character.[2] This ICT is the cornerstone of their interesting photophysical behaviors, including large Stokes shifts and pronounced sensitivity to the surrounding environment (solvatochromism).[1][4]

The subject of this guide, 5-(2-Fluorophenyl)oxazole, is a member of the 5-phenyloxazole family. The direct attachment of the phenyl ring to the 5-position of the oxazole core creates a conjugated system that is expected to exhibit fluorescence. The presence of a fluorine atom on the phenyl ring can further modulate the electronic properties of the molecule, potentially influencing its absorption and emission characteristics, as well as its photostability. Understanding these properties is paramount for the rational design of novel fluorescent probes for bioimaging, sensors, and components for organic light-emitting diodes (OLEDs).[2]

Synthesis of 5-(2-Fluorophenyl)oxazole

A likely synthetic pathway for 5-(2-Fluorophenyl)oxazole would involve the reaction of 2-fluorobenzaldehyde with TosMIC in the presence of a base, such as potassium carbonate. This reaction proceeds through a [3+2] cycloaddition mechanism.[5]

Proposed Synthetic Protocol:

-

To a solution of 2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or a mixture of DMF and water, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents).

-

Add a base, for example, potassium carbonate (2.0 equivalents), to the mixture.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 80°C) for a period of 2 to 8 hours, while monitoring the reaction progress by thin-layer chromatography.[3]

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired 5-(2-Fluorophenyl)oxazole.